molecular formula C11H10N2O2 B8603757 2-(Methylamino)quinoline-6-carboxylic acid

2-(Methylamino)quinoline-6-carboxylic acid

Cat. No. B8603757
M. Wt: 202.21 g/mol
InChI Key: XZKVIOBCXWXCIU-UHFFFAOYSA-N
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Patent
US08859773B2

Procedure details

Aqueous sodium hydroxide (4 mL, 8 mmol, 2 N) was added to a solution of ethyl 2-(methylamino)quinoline-6-carboxylate (850 mg, 3.7 mmol) in ethanol (10 mL). The reaction was heated to 50° C. overnight. Ethanol was removed in vacuo and the residue was acidified to pH=5 with 1 N aqueous hydrochloric acid. The resulting precipitate was collected by filtration and dried under vacuum to give the title compound (710 mg, 96%) as a yellow solid. 1H NMR (400 MHz, DMSO-d6, δ): 8.26 (d, 1H), 7.96-7.93 (m, 2H), 7.50 (d, 1H), 7.43 (d, 1H), 6.81 (d, 1H), 2.91 (d, 3H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
ethyl 2-(methylamino)quinoline-6-carboxylate
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:15]([O:17]CC)=[O:16])[CH:11]=2)[N:6]=1>C(O)C>[CH3:3][NH:4][C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[C:10]([C:15]([OH:17])=[O:16])[CH:11]=2)[N:6]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
ethyl 2-(methylamino)quinoline-6-carboxylate
Quantity
850 mg
Type
reactant
Smiles
CNC1=NC2=CC=C(C=C2C=C1)C(=O)OCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ethanol was removed in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
CNC1=NC2=CC=C(C=C2C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.